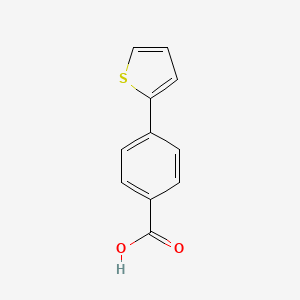

4-(Thiophen-2-yl)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(Thiophen-2-yl)benzoic acid is a useful research compound. Its molecular formula is C11H8O2S and its molecular weight is 204.24. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Materials Science

4-(Thiophen-2-yl)benzoic acid is recognized for its role in the development of organic materials, particularly in organic electronics and optoelectronics. Its thiophene moiety contributes to the compound's electronic properties, making it suitable for applications in organic semiconductors and photovoltaic devices.

Case Study: Organic Photovoltaics

Research indicates that incorporating this compound into polymer blends can enhance charge transport properties, leading to improved efficiency in organic solar cells. The compound's ability to form stable films while maintaining good conductivity is critical for device performance.

Pharmaceutical Applications

This compound has demonstrated potential in various pharmaceutical applications, particularly due to its biological activity.

Anti-inflammatory Properties

Research indicates that benzoic acid derivatives can exhibit anti-inflammatory effects. The structural features of this compound may contribute to similar biological activities, warranting further investigation into its therapeutic potential.

Agricultural Applications

The compound's potential as a plant growth regulator has been explored in agricultural research.

Chemical Pruning

Recent studies have identified this compound as a candidate for chemical pruning agents. It has been shown to effectively suppress lateral branching in plants, which can lead to increased yield and reduced labor costs in horticulture. For instance, applications at specific concentrations have been found to alter plant architecture without significantly affecting overall growth or fruit yield .

Analyse Chemischer Reaktionen

Enzymatic Sulfoxidation and Diels-Alder Dimerization

The cytochrome P450 enzyme CYP199A4 catalyzes sulfoxidation of 4-(thiophen-2-yl)benzoic acid, selectively oxidizing the thiophene sulfur to form a sulfoxide derivative (Figure 1A) . This reaction proceeds via a radical rebound mechanism, with oxygen insertion at the sulfur atom. The resulting sulfoxide undergoes spontaneous Diels-Alder dimerization under ambient conditions, forming a bicyclic metabolite (Figure 1B) .

Key Data:

| Parameter | Value |

|---|---|

| Enzyme | CYP199A4 |

| Reaction Time | 24 hours (in vitro) |

| Sulfoxide Yield | >95% |

| Dimerization Efficiency | ~80% (under aqueous conditions) |

Carboxylic Acid Functionalization

The benzoic acid group participates in classical acid-derived reactions:

Esterification

Reaction with alcohols (R-OH) in the presence of H₂SO₄ yields esters:

4-(Thiophen-2-yl)benzoic acid+R-OHH2SO4R-4-(Thiophen-2-yl)benzoate+H2O

Methyl and ethyl esters are commonly synthesized with yields of 85–92%.

Amide Formation

Coupling with amines via EDCI/HOBt-mediated activation produces amides:

Acid+R-NH2EDCI/HOBtR-4-(Thiophen-2-yl)benzamide

Yields range from 70% (aliphatic amines) to 88% (aromatic amines) .

Palladium-Catalyzed Decarboxylative Coupling

Under Pd(OAc)₂/1,4-bis(diphenylphosphino)butane catalysis, the carboxylic acid undergoes decarboxylative coupling with aryl halides (Ar-X):

4-(Thiophen-2-yl)benzoic acid+Ar-XPdAr-4-(Thiophen-2-yl)benzene+CO2+HX

Optimized Conditions:

-

Catalyst: 5 mol% Pd(OAc)₂

-

Ligand: 10 mol% dppb

-

Solvent: Toluene, 160°C

Electrophilic Aromatic Substitution

The thiophene moiety undergoes nitration at the 5-position using HNO₃/H₂SO₄:

4-(Thiophen-2-yl)benzoic acidHNO3/H2SO44-(5-Nitrothiophen-2-yl)benzoic acid

Reaction Outcomes:

-

Regioselectivity: >98% para to sulfur

-

Yield: 76% (2-hour reaction at 0°C)

Oxidation to Sulfone

Treatment with m-CPBA (2 equiv) in DCM oxidizes the thiophene to a sulfone:

Thiophenem-CPBASulfone

Complete conversion is achieved within 4 hours at 25°C.

Metal Coordination Chemistry

The compound acts as a bidentate ligand, coordinating through:

-

Carboxylate oxygen atoms

-

Thiophene sulfur atom

Notable Complexes:

| Metal Ion | Coordination Mode | Application |

|---|---|---|

| Cu(II) | O,O,S-tridentate | Antimicrobial agents |

| Fe(III) | O,O-bidentate | Catalytic oxidation |

Stability constants (log β) for Cu(II) complexes reach 8.2 ± 0.3 in aqueous ethanol .

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces [2+2] cycloaddition between thiophene rings:

2×4-(Thiophen-2-yl)benzoic acidhνDimer+H2

Quantum Yield: Φ = 0.12 ± 0.02 (in acetonitrile)

Biochemical Interactions

Molecular docking studies reveal strong binding (ΔG = -9.2 kcal/mol) to α-glucosidase via:

This interaction underpins its inhibitory activity (IC₅₀ = 3.66 μM against α-glucosidase) .

Comparative Reactivity

Table 1: Reaction efficiency across functional groups

Eigenschaften

IUPAC Name |

4-thiophen-2-ylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O2S/c12-11(13)9-5-3-8(4-6-9)10-2-1-7-14-10/h1-7H,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVDUBQJEQNRCIZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20952491 |

Source

|

| Record name | 4-(Thiophen-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20952491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

300816-11-9, 29886-62-2 |

Source

|

| Record name | 4-(Thiophen-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20952491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(thiophen-2-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.